molecular formula C18H24N4O2 B5302214 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

Cat. No. B5302214
M. Wt: 328.4 g/mol
InChI Key: JNEFGYLWTAJDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, also known as MPIN, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MPIN is a nicotinamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to have various biochemical and physiological effects. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to increase the levels of acetylated histones, which are involved in the regulation of gene expression. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to increase the levels of antioxidant enzymes, which are involved in the regulation of oxidative stress. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to have good pharmacokinetic properties. However, 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide also has some limitations, including its low water solubility and its potential to form aggregates.

Future Directions

There are several future directions for the research of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide. One future direction is to study the effects of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide on other signaling pathways and cellular processes. Another future direction is to study the effects of 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide in animal models of various diseases. Additionally, the development of more efficient synthesis methods for 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide could lead to its wider use in scientific research.

Synthesis Methods

6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been synthesized using several methods, including a one-pot synthesis method and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of nicotinamide with 2-methylpyrrolidine and 3-propylisoxazole in the presence of a catalyst. The microwave-assisted synthesis method involves the reaction of nicotinamide with 2-methylpyrrolidine and 3-propylisoxazole in the presence of a solvent and a microwave irradiation.

Scientific Research Applications

6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide has also been shown to have neuroprotective effects and reduce inflammation in animal models.

properties

IUPAC Name

6-(2-methylpyrrolidin-1-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-5-15-10-16(24-21-15)12-20-18(23)14-7-8-17(19-11-14)22-9-4-6-13(22)2/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEFGYLWTAJDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

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